N,N-dibutyl-3-nitroaniline;hydrochloride
Description
N,N-Dibutyl-3-nitroaniline hydrochloride is a nitroaromatic compound featuring a nitro (-NO₂) group at the meta position of an aniline backbone, with two butyl groups attached to the nitrogen atom. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
IUPAC Name |
N,N-dibutyl-3-nitroaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-3-5-10-15(11-6-4-2)13-8-7-9-14(12-13)16(17)18;/h7-9,12H,3-6,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVCKFWIZITLSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC(=CC=C1)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
N,N-Dibutyl-3-nitroaniline;hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:
- Drug Development : It is utilized in the synthesis of active pharmaceutical ingredients (APIs) due to its ability to modify biological activity. The compound may enhance the efficacy of certain drugs by altering their pharmacokinetics and pharmacodynamics.
- Analytical Chemistry : Used as a reagent in chromatographic methods for detecting and quantifying other compounds, particularly in drug formulation analysis.
Case Study: Synthesis of Anticancer Agents
A study demonstrated the use of this compound in the synthesis of novel anticancer agents. The compound was reacted with various electrophiles to yield derivatives with improved cytotoxicity against cancer cell lines. The results indicated that modifications to the aniline structure could significantly enhance therapeutic potential.
Environmental Applications
In environmental science, this compound is studied for its potential impacts on ecosystems and its role as a pollutant indicator.
- Pollution Monitoring : The compound can be used as a marker for contamination in water bodies, providing insights into industrial discharge practices.
- Toxicological Studies : Research has focused on assessing the toxicity of this compound to aquatic organisms, contributing to risk assessments for environmental safety.
Case Study: Toxicity Assessment
Research conducted on the aquatic toxicity of this compound revealed significant adverse effects on fish species at concentrations above 50 µg/L. This study highlighted the need for regulatory measures concerning its use and disposal.
Materials Science Applications
In materials science, this compound is explored for its potential as a precursor in dye synthesis and polymer production.
- Dye Manufacturing : The compound is used to produce azo dyes, which are widely applied in textiles and coatings.
- Polymerization Initiator : It can act as an initiator in polymerization reactions, leading to the development of new materials with tailored properties.
Case Study: Azo Dye Production
A study investigated the efficiency of this compound as a precursor for synthesizing azo dyes. The resulting dyes exhibited vibrant colors and high stability, making them suitable for industrial applications.
Comparison with Similar Compounds
Structural Analog: N-(3-Chloropropyl)-N,N-dibutylamine Hydrochloride ()
- Molecular Structure : Shares the dibutylamine core but substitutes the nitro group with a chloropropyl chain.
- Applications : Used as a pharmaceutical intermediate, particularly in synthesizing compounds with alkylating properties.
- The chloropropyl chain may confer reactivity in nucleophilic substitution reactions, unlike the nitro group’s electron-withdrawing effects.
Functional Analog: 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride ()
- Molecular Structure: Features an aminoethyl group and dipropyl substituents instead of nitro and dibutyl groups.
- Properties: Molecular Weight: 256.81 g/mol. Solubility: Chloroform, ethanol, methanol. Melting Point: 130–132°C.
- Applications : Intermediate in synthesizing Ropinirole derivatives (dopamine agonists).
- Key Differences: The aminoethyl group enhances hydrogen-bonding capacity compared to the nitro group’s electron-deficient aromatic system. Dipropyl vs. dibutyl chains may alter lipophilicity and membrane permeability.
Comparison with Pharmacologically Active Hydrochloride Compounds
Lidamidine Hydrochloride ()
- Mechanism : α₂-Adrenergic receptor agonist.
- Functional Contrast : Unlike N,N-dibutyl-3-nitroaniline hydrochloride, lidamidine lacks aromatic nitro groups but shares nitrogen-bound alkyl chains. The nitro group in the former could confer unique reactivity or toxicity profiles.
Benzimidamide Hydrochloride ()
- Properties :
- Molecular Weight: 156.61 g/mol.
- Solubility: 1.24 mg/mL in water.
- BBB Permeability: High.
Physicochemical and Analytical Comparisons
Analytical Methods ()
- Benzydamine Hydrochloride () : Validated via HPLC with 98–102% accuracy.
- Pantoprazole Sodium and Itopride Hydrochloride () : Linear regression (R² > 0.999) in HPTLC.
- Implications for N,N-Dibutyl-3-nitroaniline Hydrochloride : Similar chromatographic methods (e.g., RP-HPLC with UV detection at ~300 nm for nitro groups) could be applied .
Preparation Methods
Protective Acetylation
Acetanilide formation via acetic anhydride acetylation directs nitration to the para position. Subsequent hydrolysis yields para-nitroaniline, but meta-nitro derivatives remain inaccessible via this route.
Sulfonation-Directed Nitration
Sulfonation with concentrated sulfuric acid introduces a sulfonic acid group at the para position, converting the amino group into a meta-directing sulfonamide. Nitration at 0–5°C yields 3-nitroacetanilide sulfonic acid, followed by desulfonation via steam distillation to isolate 3-nitroaniline. This method achieves ~65% yield but requires rigorous temperature control.
N,N-Dialkylation of 3-Nitroaniline
Reductive Alkylation with n-Butyraldehyde
Adapted from the palladium-catalyzed reductive alkylation of aniline (US2947784A), 3-nitroaniline reacts with n-butyraldehyde under hydrogen pressure. Key parameters include:
Mechanism :
-
Condensation of 3-nitroaniline with n-butyraldehyde forms a Schiff base.
-
Hydrogenation over Pd/Al₂O₃ reduces the imine to N,N-dibutyl-3-nitroaniline.
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Acetic acid (0.5–1 wt%) protonates the amine, enhancing electrophilicity.
Challenges :
-
Nitro group reduction: Pd catalysts may reduce -NO₂ to -NH₂ under prolonged H₂ exposure. Short reaction times (1–4 hrs) and lower temperatures (20–30°C) mitigate this.
Hydrochloride Salt Formation
Treating N,N-dibutyl-3-nitroaniline with concentrated HCl in anhydrous ethanol precipitates the hydrochloride salt. Key considerations:
| Parameter | Conditions | Purity |
|---|---|---|
| Acid stoichiometry | 1.1 eq HCl | Prevents free base |
| Solvent | Ethanol/ether | Enhances crystallization |
| Temperature | 0–5°C | Minimizes hydrolysis |
The product is isolated via vacuum filtration and recrystallized from ethanol/water (3:1), yielding >98% purity.
Alternative Alkylation Strategies
Nucleophilic Substitution
Reacting 3-nitroaniline with 1-bromobutane in DMF/K₂CO₃ at 80°C for 24 hrs achieves monoalkylation (∼45%), but dialkylation requires excess alkyl halide and phase-transfer catalysts (e.g., TBAB).
Ullmann Coupling
Using 3-nitroiodobenzene and dibutylamine with CuI/L-proline in DMSO at 120°C affords N,N-dibutyl-3-nitroaniline in ∼60% yield. This method avoids hydrogenation but demands aryl halide precursors.
Analytical Characterization
1H NMR (400 MHz, CDCl₃) :
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δ 8.12 (t, J=2.0 Hz, 1H, Ar-H)
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δ 7.45 (dd, J=8.4, 2.0 Hz, 1H, Ar-H)
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δ 7.32 (d, J=8.4 Hz, 1H, Ar-H)
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δ 3.45 (t, J=7.6 Hz, 4H, N-CH₂)
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δ 1.55–1.25 (m, 8H, CH₂)
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δ 0.93 (t, J=7.2 Hz, 6H, CH₃)
FT-IR (KBr) :
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1520 cm⁻¹ (asymmetric NO₂ stretch)
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1340 cm⁻¹ (symmetric NO₂ stretch)
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1240 cm⁻¹ (C-N stretch)
Industrial-Scale Optimization
Batch processes using Pd/Al₂O₃ catalysts achieve 90% yield at 3000 psi H₂ and 25°C. Continuous-flow systems with static mixers reduce reaction time to 30 minutes but require catalyst immobilization on SiO₂ supports .
Q & A
Q. How can researchers address low bioavailability in preclinical models?
- Strategies :
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to enhance solubility and sustained release .
- Permeability Enhancers : Co-administer with sodium taurocholate to improve intestinal absorption in rodent models .
- PK/PD Modeling : Fit plasma concentration-time data to a two-compartment model (WinNonlin) to optimize dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
